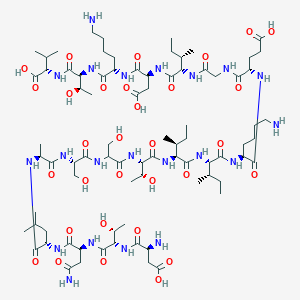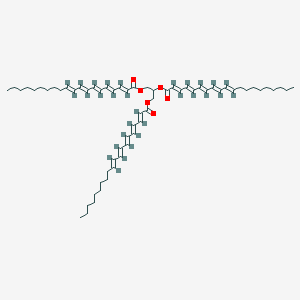
1,2,3-Trieicosapentaenoyl glycerol
Overview
Description
1,2,3-Trieicosapentaenoyl glycerol is a glycerol ester of eicosapentaenoic acid, which is an omega-3 fatty acid. This compound is a polyunsaturated triacylglycerol, known for its significant biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Trieicosapentaenoyl glycerol can be synthesized through esterification reactions involving eicosapentaenoic acid and glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity eicosapentaenoic acid and glycerol. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to optimize yield and purity. The final product is purified through distillation and crystallization processes .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trieicosapentaenoyl glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative products.
Reduction: Reduction reactions can convert the double bonds in the eicosapentaenoic acid moieties to single bonds.
Substitution: Substitution reactions can occur at the ester linkages, leading to the formation of different glycerol esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic or basic catalysts are employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidative derivatives.
Reduction: Saturated glycerol esters.
Substitution: Various substituted glycerol esters.
Scientific Research Applications
1,2,3-Trieicosapentaenoyl glycerol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and lipid chemistry.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its anti-inflammatory and anti-thrombotic properties.
Industry: Utilized in the formulation of nutritional supplements and pharmaceuticals
Mechanism of Action
The mechanism of action of 1,2,3-trieicosapentaenoyl glycerol involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also modulates the production of eicosanoids, which are signaling molecules involved in inflammation and immune responses. The compound’s effects on platelet aggregation and leukocyte function are mediated through its interaction with specific molecular targets and pathways .
Comparison with Similar Compounds
- 1,2,3-Triarachidonoyl glycerol
- 1,2,3-Tridocosahexaenoyl glycerol
- 1,2,3-Trilinolenoyl glycerol
Comparison: 1,2,3-Trieicosapentaenoyl glycerol is unique due to its specific fatty acid composition, which imparts distinct biological activities. Compared to other triacylglycerols, it has a higher degree of unsaturation, leading to greater fluidity in cell membranes and more potent anti-inflammatory effects .
Properties
IUPAC Name |
2,3-bis[[(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl]oxy]propyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h28-57,60H,4-27,58-59H2,1-3H3/b31-28+,32-29+,33-30+,37-34+,38-35+,39-36+,43-40+,44-41+,45-42+,49-46+,50-47+,51-48+,55-52+,56-53+,57-54+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQXHUQFJCTANW-OUOLHYOLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC(COC(=O)C=CC=CC=CC=CC=CCCCCCCCCC)OC(=O)C=CC=CC=CC=CC=CCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)OCC(OC(=O)/C=C/C=C/C=C/C=C/C=C/CCCCCCCCC)COC(=O)/C=C/C=C/C=C/C=C/C=C/CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H92O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
945.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-[Bis(carboxymethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B8209371.png)
![3-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-3,4,5-trihydroxy-oxan-2-yl]methoxy]-3-oxo-propanoic acid](/img/structure/B8209383.png)
![(3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione](/img/structure/B8209389.png)
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E,15E)-octadeca-9,12,15-trienoate](/img/structure/B8209393.png)
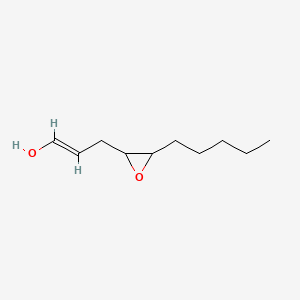
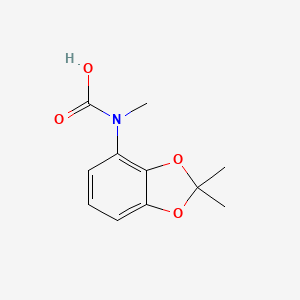

![Sodium;5-[2-[[2-(3-chlorophenyl)-2-oxidoethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B8209424.png)
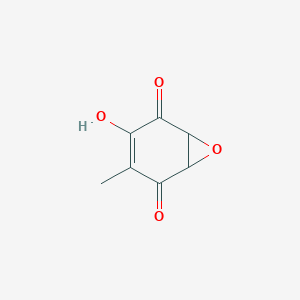
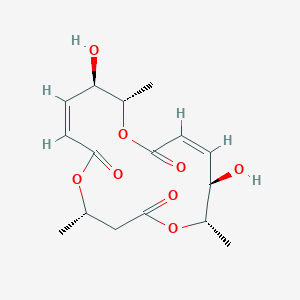
![(2S,3R,4R,4aS,10bR)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B8209469.png)
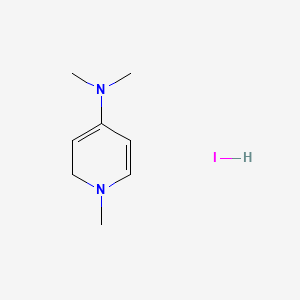
![[6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B8209475.png)
